molecular formula C13H16N2O B11777341 2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11777341
M. Wt: 216.28 g/mol
InChI Key: TYMIWGPYJMSJDT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 2,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 2,4-dimethylphenylhydrazine with methyl acetoacetate under acidic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydropyridazinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the phenyl ring.

    2,4-Dimethylphenylhydrazine: Contains the same phenyl group but has a hydrazine functional group instead of the pyridazinone ring.

Uniqueness

2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C13H16N2O/c1-9-4-6-12(10(2)8-9)15-13(16)7-5-11(3)14-15/h4,6,8H,5,7H2,1-3H3

InChI Key

TYMIWGPYJMSJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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